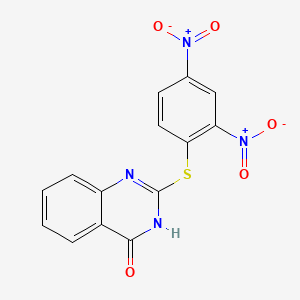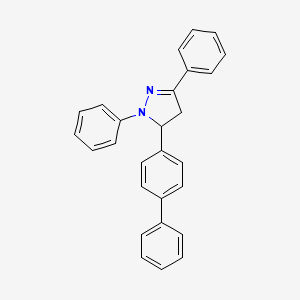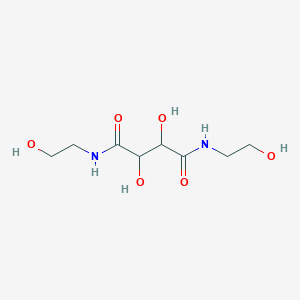![molecular formula C19H15NO4S2 B11703842 {(5E)-5-[4-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11703842.png)
{(5E)-5-[4-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(5E)-5-[4-(ベンジルオキシ)ベンジリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}酢酸は、チアゾリジンオンファミリーに属する複雑な有機化合物です。この化合物は、チアゾリジンオン環、ベンジリデン基、および酢酸部分を含む独特の構造を特徴としています。その潜在的な生物学的および化学的特性により、さまざまな科学研究分野で注目を集めています。
準備方法
合成経路と反応条件
{(5E)-5-[4-(ベンジルオキシ)ベンジリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}酢酸の合成は、通常、4-(ベンジルオキシ)ベンズアルデヒドとチオセミカルバジドの縮合によって対応するチオセミカルバゾンを形成することから始まります。この中間体は、塩基性条件下でクロロ酢酸と環化されて、目的のチアゾリジンオン誘導体が得られます。反応条件は、通常、収率と純度を最大限にするために、温度とpHを慎重に制御する必要があります。
工業生産方法
この化合物の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチには、実験室規模の合成をスケールアップすることが含まれます。これには、反応条件の最適化、工業用グレードの試薬の使用、および効率と収率を高めるための連続フロー反応器の採用が含まれます。
化学反応の分析
反応の種類
{(5E)-5-[4-(ベンジルオキシ)ベンジリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}酢酸は、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、スルホキシドまたはスルホンを形成するように酸化されることができます。
還元: 還元反応は、チアゾリジンオン環をチアゾリジン環に変換することができます。
置換: ベンジリデン基は、求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 求電子置換反応は、通常、塩化アルミニウムまたは塩化鉄などの触媒を必要とします。
主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、チアゾリジン誘導体、およびさまざまな置換されたベンジリデン化合物があります。
科学研究への応用
{(5E)-5-[4-(ベンジルオキシ)ベンジリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}酢酸は、いくつかの科学研究への応用があります。
化学: これは、より複雑な有機分子の合成における構成ブロックとして使用されます。
生物学: この化合物は、抗菌剤および抗真菌剤としての可能性を示しています。
医学: 抗炎症剤および抗がん剤としての潜在的な可能性を探るための研究が進行中です。
産業: これは、特定の化学的特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
2-[(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
{(5E)-5-[4-(ベンジルオキシ)ベンジリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}酢酸の作用機序は、さまざまな分子標的との相互作用に関与しています。チアゾリジンオン環は、酵素やタンパク質と相互作用することが知られており、その活性を阻害する可能性があります。この相互作用は、細胞プロセスを破壊し、抗菌作用または抗がん作用を引き起こす可能性があります。ベンジリデン基は、特定の受容体または酵素への結合にも役割を果たし、化合物の生物学的活性を強化する可能性があります。
類似化合物の比較
類似化合物
チアゾリジン-4-オン誘導体: これらの化合物は、チアゾリジンオンコア構造を共有し、類似の生物学的活性を示します。
ベンジリデン誘導体: ベンジリデン基を含む化合物は、しばしば比較可能な化学反応性と生物学的特性を示します。
独自性
{(5E)-5-[4-(ベンジルオキシ)ベンジリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}酢酸は、チアゾリジンオン環とベンジリデン基の組み合わせにより、独特の化学的および生物学的特性が与えられており、ユニークです。この組み合わせは、さまざまな科学研究への応用における汎用性の高い化合物としての潜在能力を高めています。
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: A simpler analog with similar core structure but lacking the benzylidene and acetic acid groups.
4-(Benzyloxy)benzaldehyde: Shares the benzylidene moiety but lacks the thiazolidine ring.
Uniqueness
2-[(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazolidine ring and the benzylidene group allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.
特性
分子式 |
C19H15NO4S2 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
2-[(5E)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C19H15NO4S2/c21-17(22)11-20-18(23)16(26-19(20)25)10-13-6-8-15(9-7-13)24-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,22)/b16-10+ |
InChIキー |
KDHQPBOMSXIRRL-MHWRWJLKSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11703768.png)
![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703772.png)
![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione](/img/structure/B11703780.png)
![Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11703781.png)
![N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11703789.png)




![2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione](/img/structure/B11703820.png)

![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703835.png)

